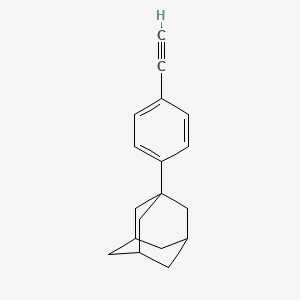
(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate is a chemical compound with a unique structure that includes a cyclopropane ring, an amino group, and a vinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor under specific conditions.
Introduction of the Amino Group: The amino group can be introduced through an amination reaction, where an appropriate amine is reacted with the cyclopropane intermediate.
Vinyl Group Addition: The vinyl group can be added through a vinylation reaction, where a vinyl halide or vinyl sulfone is reacted with the cyclopropane intermediate.
Formation of the Methyl Ester: The methyl ester can be formed through esterification, where the carboxylic acid group is reacted with methanol in the presence of an acid catalyst.
Formation of the 4-Methylbenzenesulfonate Salt: The final step involves the formation of the 4-methylbenzenesulfonate salt by reacting the compound with 4-methylbenzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions and the use of continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group or the vinyl group is oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the vinyl group to an alkane or reduce other functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another, such as halogenation or nitration.
Addition: The vinyl group can participate in addition reactions, such as hydrogenation or hydroboration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Addition: Common reagents include hydrogen gas (for hydrogenation) and borane (for hydroboration).
Major Products Formed
Oxidation: Oxides, ketones, or aldehydes.
Reduction: Alkanes or reduced functional groups.
Substitution: Halogenated or nitrated derivatives.
Addition: Saturated compounds or boron-containing compounds.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It can serve as a ligand or catalyst in various chemical reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes and enzyme activities.
Drug Development:
Medicine
Therapeutic Agents: The compound may have therapeutic potential in treating certain diseases or conditions.
Diagnostic Tools: It can be used in diagnostic assays to detect specific biomolecules or disease markers.
Industry
Material Science: The compound can be used in the development of new materials with specific properties.
Environmental Applications: It may have applications in environmental monitoring and remediation.
Mécanisme D'action
The mechanism of action of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-ethyl 1-amino-2-vinylcyclopropanecarboxylate 4-methylbenzenesulfonate: Similar structure but with an ethyl ester instead of a methyl ester.
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Similar structure but without the ester group.
(1R,2S)-1-amino-2-vinylcyclopropanecarboxamide: Similar structure but with an amide group instead of an ester group.
Propriétés
Numéro CAS |
862273-27-6 |
|---|---|
Formule moléculaire |
C14H19NO5S |
Poids moléculaire |
313.37 g/mol |
Nom IUPAC |
[(1R,2S)-2-ethenyl-1-methoxycarbonylcyclopropyl]azanium;4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H11NO2.C7H8O3S/c1-3-5-4-7(5,8)6(9)10-2;1-6-2-4-7(5-3-6)11(8,9)10/h3,5H,1,4,8H2,2H3;2-5H,1H3,(H,8,9,10)/t5-,7-;/m1./s1 |
Clé InChI |
IUHJYIOSAPJUMG-HCSZTWNASA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.COC(=O)C1(CC1C=C)N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)[C@]1(C[C@H]1C=C)[NH3+] |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)[O-].COC(=O)C1(CC1C=C)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




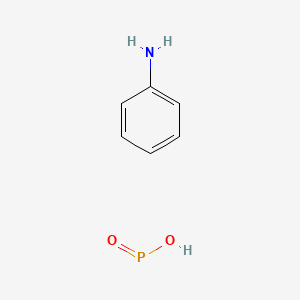

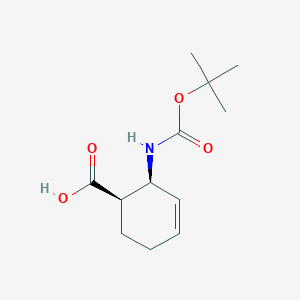
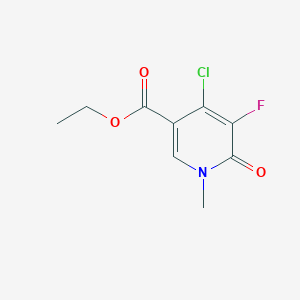
![8-((6-iodobenzo[d][1,3]dioxol-5-yl)thio)-9H-purin-6-amine](/img/structure/B1312870.png)
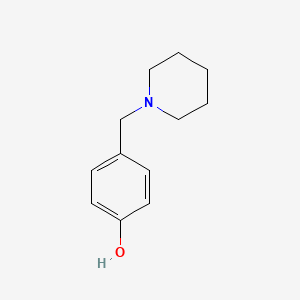
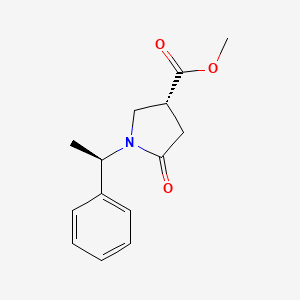
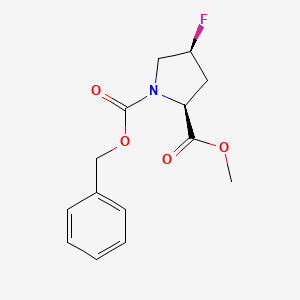
![1H-Pyrrolo[2,3-C]pyridin-2(3H)-one](/img/structure/B1312880.png)
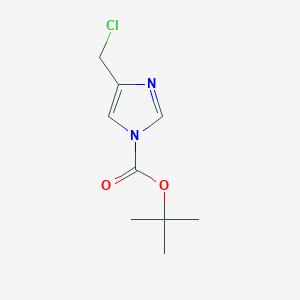
![5-(Trifluoromethyl)-1H-benzo[D]imidazole-2-carboxylic acid](/img/structure/B1312884.png)
